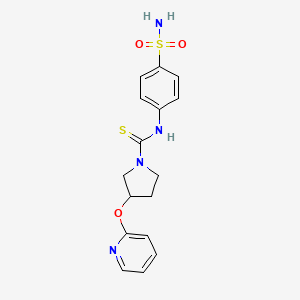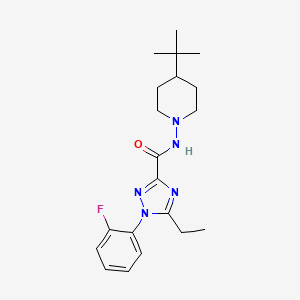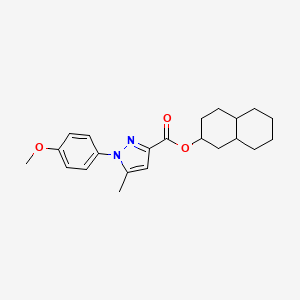
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide, also known as SPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. SPP is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Mechanism of Action
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide binds to the active site of CAIX and inhibits its catalytic activity. CAIX is responsible for the conversion of carbon dioxide to bicarbonate and protons, which leads to the acidification of the extracellular microenvironment. Inhibition of CAIX by 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide leads to a decrease in extracellular acidity, which in turn reduces the invasiveness and metastatic potential of cancer cells.
Biochemical and Physiological Effects:
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. It has also been shown to reduce the invasiveness and metastatic potential of cancer cells by decreasing extracellular acidity. 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is a potent and selective inhibitor of CAIX, making it a valuable tool for studying the role of CAIX in cancer biology. However, 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. The synthesis of 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is also a multi-step process that can be time-consuming and expensive.
Future Directions
Future research on 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide could focus on improving its solubility and bioavailability, as well as developing more efficient synthesis methods. 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide could also be investigated for its potential as a radiotracer for imaging CAIX expression in vivo. In addition, 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide could be tested in combination with other anticancer agents to determine its efficacy in treating various types of cancer.
Synthesis Methods
The synthesis of 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine-1-carbothioamide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloropyridine to obtain the final product, 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide. The purity and yield of 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide can be improved by recrystallization and column chromatography.
Scientific Research Applications
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit CAIX, which is overexpressed in many types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of CAIX leads to a decrease in extracellular acidity, which in turn reduces the invasiveness and metastatic potential of cancer cells. 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has also been investigated for its potential as a radiotracer for imaging CAIX expression in vivo.
properties
IUPAC Name |
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c17-25(21,22)14-6-4-12(5-7-14)19-16(24)20-10-8-13(11-20)23-15-3-1-2-9-18-15/h1-7,9,13H,8,10-11H2,(H,19,24)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKMEYIPUDFGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B7430222.png)
![Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
![N-(4-acetamidophenyl)-2-[(1S,4S)-5-(3-methoxypropanoyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B7430240.png)

![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
![[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate](/img/structure/B7430261.png)

![tert-butyl N-methyl-N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propyl]carbamate](/img/structure/B7430288.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7430298.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide](/img/structure/B7430302.png)
![ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate](/img/structure/B7430304.png)
![Methyl 2-chloro-5-[[1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-fluorobenzoate](/img/structure/B7430308.png)
![3-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-phenylethylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430313.png)